7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline
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Overview
Description
The compound 8-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a complex heterocyclic molecule. It features a unique structure that combines a triazoloquinazoline core with a spirocyclic moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step reactions. One common route includes the cyclization of 7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazoline with a spirocyclic precursor under specific conditions. The reaction conditions often involve the use of solvents like acetic acid and catalysts such as phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes scaling up the reaction, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1,4-dioxa-8-azaspiro[4.5]decane: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated or hydrogenated derivatives.
Scientific Research Applications
8-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1,4-dioxa-8-azaspiro[4.5]decane: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Known for its anticancer and antimicrobial properties.
[1,2,4]Triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Used in drug design for its diverse pharmacological activities.
Uniqueness
8-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1,4-dioxa-8-azaspiro[4.5]decane: is unique due to its spirocyclic structure, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H22ClN5O2 |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
8-[7-chloro-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C23H22ClN5O2/c1-15-3-2-4-16(13-15)20-22-25-21(28-9-7-23(8-10-28)30-11-12-31-23)18-14-17(24)5-6-19(18)29(22)27-26-20/h2-6,13-14H,7-12H2,1H3 |
InChI Key |
RDDXMZWFFFWGNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCC6(CC5)OCCO6 |
Origin of Product |
United States |
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